molecular formula C26H22BrN5O2 B8021938 4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B8021938
M. Wt: 516.4 g/mol
InChI Key: SHNBLWMBWXIKMR-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its ability to interfere with cellular metabolism and its potential therapeutic applications.

Chemical Reactions Analysis

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of nicotinamide phosphoribosyltransferase.

    Biology: Investigated for its effects on cellular metabolism and its potential to induce cell death in cancer cells.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit a key enzyme involved in cellular metabolism.

Mechanism of Action

The mechanism of action of 4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of nicotinamide phosphoribosyltransferase (Nampt), an enzyme critical for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting Nampt, this compound disrupts cellular metabolism, leading to a decrease in NAD+ levels and subsequent cell death, particularly in cancer cells. This compound targets the Nampt enzyme and interferes with the NAD+ biosynthesis pathway, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide can be compared with other Nampt inhibitors, such as FK866 and GMX1778. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its specific chemical structure and its potential for selective inhibition of Nampt, making it a valuable tool for research and potential therapeutic applications.

Similar Compounds

  • FK866
  • GMX1778

This compound stands out due to its potent and selective inhibition of Nampt, which is crucial for its potential anticancer activity.

Properties

IUPAC Name

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBLWMBWXIKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=C(C(=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=C(C(=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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